molecular formula C6H4F3NO2S B1306038 2,4,5-Trifluorobenzenesulfonamide CAS No. 287172-63-8

2,4,5-Trifluorobenzenesulfonamide

Cat. No. B1306038
M. Wt: 211.16 g/mol
InChI Key: DJZNADBWJLAUPG-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzenesulfonamide is a compound that falls within the category of fluorinated benzenesulfonamides, which are known for their inhibitory properties toward carbonic anhydrases (CAs). These compounds are of significant interest due to their potential therapeutic applications, particularly in targeting tumor-associated isoforms of CAs .

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides, including compounds similar to 2,4,5-Trifluorobenzenesulfonamide, often involves click chemistry approaches. This method allows for the introduction of various substituents, such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, into the sulfonamide structure . The synthesis of these compounds is crucial for producing a range of inhibitors with varying potencies and selectivities towards different CA isoforms .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is characterized by the presence of a benzene ring, which can be substituted with various functional groups, including fluorine atoms. The substitution pattern on the benzene ring plays a significant role in determining the binding affinity and selectivity of the sulfonamide inhibitors towards different CA isoforms. X-ray crystallography has been used to elucidate the structures of these compounds when bound to CA isoforms, providing valuable structure-activity relationship information .

Chemical Reactions Analysis

Fluorinated benzenesulfonamides, such as 2,4,5-Trifluorobenzenesulfonamide, are primarily studied for their role as CA inhibitors. The introduction of fluorine atoms into the benzenesulfonamide structure can significantly affect the compound's reactivity and interaction with the CA enzyme. The specific pattern of fluorination can lead to compounds with a broad range of binding affinities and selectivities for various CA isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trifluorobenzenesulfonamide are influenced by the presence of the trifluoromethyl group and the sulfonamide functionality. These groups contribute to the compound's solubility, stability, and overall reactivity. The fluorine atoms can enhance the acidity of the sulfonamide hydrogen, which is relevant for the interaction with the CA enzyme. Experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods like DFT calculations, are employed to determine these properties and to provide insights into the compound's vibrational spectra and molecular conformation .

Scientific Research Applications

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Sulfonimidates are a class of organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

2,4,5-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZNADBWJLAUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380314
Record name 2,4,5-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzenesulfonamide

CAS RN

287172-63-8
Record name 2,4,5-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287172-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Singh, W Zeller, N Zhou, G Hategan… - Journal of medicinal …, 2010 - ACS Publications
The EP 3 receptor on the platelet mediates prostaglandin E 2 potentiation of thrombogenic coagonists including collagen and adenosine diphosphate (ADP). A pharmacophore driven …
Number of citations: 49 pubs.acs.org

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